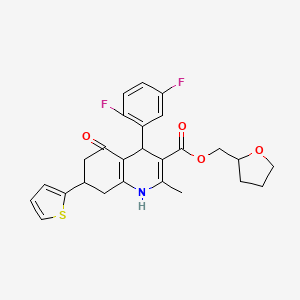![molecular formula C16H13F3N2O3 B4075855 2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4075855.png)
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
説明
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide, commonly known as NTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTTP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 330.32 g/mol.
作用機序
The mechanism of action of NTTP is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. NTTP has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. NTTP has also been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. Additionally, NTTP has been shown to bind to specific receptors in the brain, suggesting that it may have a role in the regulation of neurotransmitter systems.
Biochemical and Physiological Effects
NTTP has been shown to have various biochemical and physiological effects. NTTP has been shown to induce apoptosis, or programmed cell death, in cancer cells. NTTP has also been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to disease. Additionally, NTTP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. NTTP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using NTTP in lab experiments is its ability to selectively target specific enzymes and receptors, making it a useful tool for studying the molecular mechanisms of disease. Additionally, NTTP has been shown to have low toxicity in vitro and in vivo, making it a safe chemical for lab experiments. However, one limitation of using NTTP in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for research on NTTP. One area of research is the development of NTTP derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of NTTP in other diseases, such as cardiovascular disease and diabetes. Additionally, the molecular mechanisms of NTTP's effects on specific enzymes and receptors should be further explored to better understand its therapeutic potential.
科学的研究の応用
NTTP has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. NTTP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. NTTP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, NTTP has been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-10(11-5-7-14(8-6-11)21(23)24)15(22)20-13-4-2-3-12(9-13)16(17,18)19/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWVMOMTZUCOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B4075772.png)
![N-cyclohexyl-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075779.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4075785.png)
![1-[2-(4-iodophenoxy)ethyl]piperazine oxalate](/img/structure/B4075790.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)pentanamide](/img/structure/B4075793.png)
![2-[(1-azepanylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075810.png)
![N-[2-(4-propylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4075832.png)

![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075840.png)
![N-(2-methoxyphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4075848.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide](/img/structure/B4075862.png)

![1-[3-(2-bromo-4-chlorophenoxy)propyl]piperazine oxalate](/img/structure/B4075878.png)
